2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
Description
Contextualization of 1,1'-Binaphthyl Derivatives in Chiral Chemistry
Chirality is a fundamental concept in chemistry, where a molecule is non-superimposable on its mirror image, much like a pair of hands. researchgate.net Molecules based on the 1,1'-binaphthyl skeleton are cornerstones of chiral chemistry due to their exceptionally stable chiral configuration and their ability to induce high levels of asymmetry in chemical reactions. researchgate.netepigrambookshop.sg This structural family, most famously represented by 1,1'-bi-2-naphthol (B31242) (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), has been extensively used to create novel chiral polymers, macrocycles, and catalysts. researchgate.netepigrambookshop.sg The effectiveness of these derivatives stems from their rigid, well-defined chiral environment, which allows for precise control over the stereochemical outcome of a reaction. stereoelectronics.org Consequently, they are widely employed in asymmetric catalysis, chiral recognition processes, and the development of advanced optical and electronic materials. researchgate.netacs.org
Unique Structural Attributes and Atropisomerism of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
The defining feature of this compound and its relatives is a phenomenon known as atropisomerism. wikipedia.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond. stereoelectronics.org In the 1,1'-binaphthyl system, the single carbon-carbon bond connecting the two naphthalene (B1677914) rings has a significantly high barrier to rotation. worldscientific.com This restriction is caused by the steric hindrance between the substituents located at the positions adjacent to this bond (the 2, 2', 8, and 8' positions). stereoelectronics.org
This hindered rotation gives rise to axial chirality, where the molecule lacks a traditional chiral center but is chiral due to the non-planar arrangement of its substituent groups along an axis. worldscientific.com The stability of these isomers is remarkable; for rotation to occur, the molecule must pass through a high-energy planar transition state, a process that is energetically unfavorable at normal temperatures. wikipedia.orgnih.gov The energy barrier to racemization (interconversion of the enantiomers) is high enough to allow for the isolation of individual, optically pure enantiomers. acs.orgnih.gov The presence of four hydroxyl groups in this compound provides multiple sites for coordination with metal centers or for derivatization, further enhancing its potential as a versatile chiral building block.
| Compound | Rotational Barrier (ΔG≠) | Key Structural Feature |
|---|---|---|
| Biphenyl (B1667301) | ~1.4 kcal/mol | Simple phenyl-phenyl bond with low steric hindrance. |
| 1,1'-Binaphthyl | ~23.5 kcal/mol | Fused rings create significant steric hindrance, restricting rotation. worldscientific.com |
Historical and Current Significance in Academic Research
The concept of atropisomerism was first experimentally confirmed in 1922 by Christie and Kenner in a substituted biphenyl compound. wikipedia.orgnih.gov However, it was the development of binaphthyl derivatives decades later that brought this form of chirality to the forefront of synthetic chemistry. The discovery of BINAP by Ryoji Noyori and his team in 1980 was a watershed moment, demonstrating the immense power of axially chiral phosphine (B1218219) ligands in asymmetric catalysis, work that contributed to his 2001 Nobel Prize in Chemistry. stereoelectronics.orgorgsyn.org
Following this, a vast number of methods were developed for the synthesis and resolution of the parent compound BINOL, which serves as a precursor to many other important derivatives. nih.govorgsyn.orgorgsyn.org These methods include classical resolution using chiral bases, enzymatic hydrolysis, and direct asymmetric oxidative coupling of 2-naphthols. acs.orgnih.gov The significance of this compound lies in its identity as a more functionalized analog of BINOL. The additional hydroxyl groups at the 3 and 3' positions offer modified electronic properties and additional coordination points, opening new avenues for the design of sophisticated catalysts and functional materials that build upon the foundational success of the binaphthyl scaffold.
Scope of Research Applications in Enantioselective Processes and Materials
The primary application of this compound and related compounds is in the field of enantioselective catalysis. When used as chiral ligands, these molecules can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. This is critically important in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active. nih.gov
Binaphthyl derivatives have proven effective in a wide array of enantioselective transformations. researchgate.net These include hydrogenation, Michael additions, C-H activation/cycloaddition reactions, and hydrosilylation of ketones. stereoelectronics.orgnih.govacs.orgacademie-sciences.fr The binaphthyl framework acts as a rigid and reliable scaffold for transferring chiral information. nih.gov Beyond catalysis, these compounds are used as building blocks for chiral materials. They can be incorporated into polymers to create chiral stationary phases for chromatography, used in the development of enantioselective fluorescent sensors, and employed in the construction of complex host molecules for chiral recognition. researchgate.netepigrambookshop.sgresearchgate.net The tetrahydoxy functionality of this compound makes it a particularly interesting candidate for creating metal-organic frameworks (MOFs) and other coordination polymers with unique chiral structures and properties.
| Binaphthyl Derivative Class | Reaction Type | Role | Reference |
|---|---|---|---|
| BINAP | Asymmetric Hydrogenation | Chiral Phosphine Ligand for Rhodium or Ruthenium | stereoelectronics.org |
| BINOL | Michael Addition | Precursor for Chiral Organocatalysts | nih.gov |
| Acylated NOBIN | C–H Activation/Cycloaddition | Chiral Ligand for Palladium | acs.org |
| BINOL-derived Phosphates | Hydrosilylation of Ketones | Chiral Ligand for Zinc | academie-sciences.fr |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSHJGKXQBJASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959990 | |
| Record name | [1,1'-Binaphthalene]-2,2',3,3'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39215-21-9, 61601-94-3 | |
| Record name | [1,2',3,3'-tetrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245006 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Binaphthalene]-2,2',3,3'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Methodologies for the Synthesis and Structural Modification of 2,2 ,3,3 Tetrahydroxy 1,1 Binaphthyl
Established Synthetic Pathways to the 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl Core
The primary and most established method for the construction of the 1,1'-binaphthyl backbone is the oxidative coupling of the corresponding naphthol precursors. In the case of this compound, the logical precursor is 2,3-dihydroxynaphthalene (B165439). This reaction typically involves the use of a metal-based oxidant to facilitate the formation of the C-C bond between the two naphthalene (B1677914) units.
A variety of transition metal complexes have been shown to be effective for the oxidative coupling of naphthols. Iron(III) salts, such as ferric chloride (FeCl₃), have been historically used for this type of transformation. More contemporary methods often employ copper(I) or copper(II) complexes, sometimes in the presence of a chiral ligand to induce enantioselectivity in the coupling process. For instance, the asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene has been successfully achieved using a copper(I)-bisoxazoline complex as a catalyst under an oxygen atmosphere, yielding a polymer with a repeating this compound unit in the main chain. While this demonstrates the feasibility of the coupling reaction, achieving high yields and selectivities for the discrete dimeric product can be challenging, often competing with polymerization and the formation of other oxidation byproducts.
The general mechanism for the oxidative coupling is believed to proceed through a radical or a metal-mediated pathway. The naphthol is first oxidized to a naphthoxy radical, which can then dimerize to form the binaphthyl product. The regioselectivity of the coupling (i.e., formation of the 1,1'-bond) is generally favored due to steric and electronic factors.
| Precursor | Reaction Type | Key Reagents/Catalysts | Product |
| 2,3-Dihydroxynaphthalene | Oxidative Coupling | Metal oxidants (e.g., FeCl₃, Cu(I)/Cu(II) complexes) | This compound |
Regioselective Functionalization Strategies
Once the this compound core has been synthesized, its further functionalization is crucial for tailoring its properties for specific applications. The presence of the four hydroxyl groups significantly influences the regioselectivity of subsequent reactions on the aromatic rings.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.orgorganic-chemistry.org
In the context of this compound, the hydroxyl groups themselves can act as directing groups, albeit weakly. More commonly, the hydroxyl groups are first converted into more potent DMGs, such as carbamates or ethers, to enhance the efficiency and regioselectivity of the metalation. For example, the conversion of the hydroxyl groups to their corresponding N,N-diethylcarbamate esters would be expected to direct lithiation to the 4 and 4' positions. Subsequent reaction with an electrophile would then yield the 4,4'-disubstituted derivative. The choice of protecting group and reaction conditions is critical to control the degree and position of functionalization.
Transition metal-catalyzed C-H activation has emerged as a highly atom- and step-economical strategy for the functionalization of arenes. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives. For binaphthyl systems, palladium, rhodium, and iridium catalysts have been successfully employed for a variety of C-H functionalization reactions, including arylation, alkenylation, and acylation. nih.govnih.gov
The regioselectivity of C-H activation on the this compound scaffold would be influenced by the directing ability of the hydroxyl groups. In many cases, C-H activation occurs at the positions ortho to the directing group. Therefore, functionalization at the 4 and 4' positions would be the expected outcome. The development of chiral ligands for the transition metal can also enable enantioselective C-H activation, leading to the synthesis of non-racemic, functionalized binaphthyl derivatives.
Halogenation of the binaphthyl core, followed by transition metal-catalyzed cross-coupling reactions, is a versatile and widely used strategy for introducing new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of the halogenation (typically bromination or iodination) is dictated by the electronic properties of the hydroxyl groups. As ortho, para-directing groups, the hydroxyls will activate the 4, 4', and other available positions towards electrophilic aromatic substitution. Careful control of the reaction conditions, such as the choice of halogenating agent and solvent, is necessary to achieve selective mono- or di-halogenation.
Once the halogenated this compound is obtained, it can be subjected to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. hnuejs.edu.vn These reactions allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, respectively. The hydroxyl groups would likely require protection prior to the cross-coupling reaction to prevent interference with the catalyst and reagents.
| Strategy | Key Features | Typical Reagents | Targeted Positions |
| Directed Ortho-Metalation | Requires conversion of OH to a stronger DMG. | Organolithium reagents, Electrophiles | Ortho to the DMG (e.g., 4, 4') |
| C-H Activation | Atom-economical, direct functionalization. | Pd, Rh, Ir catalysts | Ortho to the OH groups (e.g., 4, 4') |
| Halogenation & Cross-Coupling | Versatile for a wide range of substituents. | Halogenating agents (e.g., NBS, I₂), Pd catalysts, Boronic acids/alkynes/amines | Positions activated by OH groups (e.g., 4, 4') |
Derivatization through Hydroxyl Group Transformations
The four hydroxyl groups of this compound are prime targets for derivatization to modify the molecule's steric and electronic properties. Standard organic transformations can be employed to convert the hydroxyl groups into a variety of other functional groups.
Common derivatizations include:
Etherification: Reaction with alkyl halides or sulfates in the presence of a base yields the corresponding ethers. This can be used to install simple alkyl groups or more complex functionalities. The Williamson ether synthesis is a classic example of this transformation.
Esterification: Reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine, affords the corresponding esters. This is a straightforward way to introduce acyl groups.
Silylation: Reaction with silyl (B83357) halides, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), provides silyl ethers. Silyl ethers are excellent protecting groups for hydroxyls, as they are stable to a wide range of reaction conditions but can be selectively removed with fluoride (B91410) reagents.
Formation of Phosphates and Phosphonates: Reaction with phosphorus-containing electrophiles can yield phosphate (B84403) or phosphonate (B1237965) esters, which have applications in catalysis and materials science.
The selective derivatization of the four hydroxyl groups can be challenging but offers a route to complex, unsymmetrically substituted binaphthyls. Strategies for selective derivatization often rely on the differential reactivity of the hydroxyl groups or the use of stoichiometric amounts of reagents.
Enantiomeric Resolution and Asymmetric Synthesis of Chiral Enantiomers
As a C₂-symmetric molecule, this compound is chiral and exists as a pair of enantiomers. The separation of these enantiomers (resolution) or their direct asymmetric synthesis is crucial for their application in stereoselective processes.
Enantiomeric Resolution: Resolution of racemic binaphthyls is a well-established practice, and these methods can be adapted for the tetrahydroxy derivative. Common resolution strategies include:
Formation of Diastereomeric Salts: The racemic binaphthol can be reacted with a chiral resolving agent, such as a chiral amine or carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. capes.gov.brnih.govoc-praktikum.de For example, (S)-proline has been used to resolve racemic 2,2'-dihydroxy-1,1'-binaphthyl. capes.gov.br
Formation of Diastereomeric Derivatives: The hydroxyl groups can be derivatized with a chiral reagent to form diastereomeric esters or ethers, which can then be separated by chromatography. Subsequent cleavage of the chiral auxiliary yields the enantiomerically pure binaphthol.
Chiral Chromatography: Direct separation of the enantiomers can be achieved by chromatography on a chiral stationary phase (CSP). This method is often used for analytical-scale separations but can be scaled up for preparative purposes.
Asymmetric Synthesis: The most direct approach to obtaining enantiomerically pure this compound is through asymmetric synthesis. As mentioned earlier, the oxidative coupling of 2,3-dihydroxynaphthalene can be rendered asymmetric by the use of a chiral catalyst. While the reported polymerization reaction showed low enantioselectivity, optimization of the catalyst, ligands, and reaction conditions could potentially lead to a highly enantioselective synthesis of the discrete dimer. Chiral iron(II)-diphosphine oxide complexes have been shown to be effective for the enantioselective oxidative coupling of other 2-naphthol (B1666908) derivatives and could be a promising avenue for the asymmetric synthesis of the target molecule.
| Method | Principle | Common Reagents/Techniques |
| Diastereomeric Salt Formation | Separation of diastereomers by crystallization. | Chiral amines (e.g., brucine, cinchonidine (B190817) derivatives), Chiral acids (e.g., tartaric acid derivatives) |
| Diastereomeric Derivative Formation | Chromatographic separation of diastereomers. | Chiral acylating agents, Chiral derivatizing agents |
| Chiral Chromatography | Direct separation of enantiomers. | Chiral Stationary Phases (CSPs) |
| Asymmetric Oxidative Coupling | Enantioselective C-C bond formation. | Chiral transition metal catalysts (e.g., Cu, Fe complexes with chiral ligands) |
Molecular Recognition and Chiral Sensing Properties of 2,2 ,3,3 Tetrahydroxy 1,1 Binaphthyl Derivatives
Fundamental Principles of Enantioselective Recognition
Enantioselective recognition is the process by which a chiral host molecule preferentially binds to one enantiomer of a chiral guest molecule over the other. This discrimination occurs at a molecular level and is governed by the principles of stereochemistry. For a host to distinguish between two enantiomers, it must establish a minimum of three distinct points of interaction with the guest molecule. These interactions create diastereomeric complexes with different energies, leading to a measurable difference in binding affinity.
In the context of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl and its derivatives, the key to their recognition ability lies in their distinct structural features:
Axial Chirality and C2 Symmetry: Unlike molecules with a chiral center, 1,1'-binaphthyl compounds possess a chiral axis due to hindered rotation around the C1-C1' bond. worldscientific.com This atropisomerism results in a stable, non-planar, C2-symmetric structure that creates a rigid and well-defined chiral environment. This pre-organized cavity is essential for effective discrimination between enantiomers.
Multiple Interaction Sites: The four hydroxyl groups on the this compound scaffold are pivotal. They can act as hydrogen bond donors and acceptors, forming strong and directional non-covalent bonds with suitable functional groups on a chiral guest molecule, such as the amine and hydroxyl groups of amino alcohols. nih.govnih.gov
Host-Guest Complexation: The recognition process involves the formation of a temporary host-guest complex. The stability of this complex depends on the complementarity in shape, size, and chemical properties between the host's binding cavity and the guest molecule. Non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and dipole-dipole interactions, collectively determine the strength and selectivity of the binding. rsc.orgtandfonline.com For instance, the interaction between a chiral host and each enantiomer of a guest creates two different diastereomeric complexes, one of which will be more stable due to a better geometric and electronic fit, resulting in chiral recognition.
Development of Fluorescent Chiral Sensors Based on the Chemical Compound
The inherent fluorescence of the naphthalene (B1677914) moiety in this compound makes it an excellent platform for developing fluorescent chiral sensors. These sensors operate by translating the chiral recognition event into a measurable change in fluorescence intensity (quenching or enhancement) or wavelength. The addition of two extra hydroxyl groups compared to the parent BINOL structure significantly enhances its binding capability with substrates like amino alcohols, leading to improved fluorescence quenching efficiency. nih.govnih.gov
Derivatives of this compound have proven highly effective in the enantioselective recognition of chiral amino alcohols and amines. Research has demonstrated that these sensors can exhibit significant differences in fluorescence response when interacting with the (R) and (S) enantiomers of a guest molecule.
For example, a sensor based on (R)-2,2',3,3'-tetrahydroxy-1,1'-binaphthyl showed notable enantioselectivity in its fluorescence quenching response towards various chiral amino alcohols. The efficiency of this recognition is often quantified by the enantioselective quenching ratio (I₀/I) or the Stern-Volmer constants (Ksv), which measure the degree of fluorescence quenching. A higher ratio for one enantiomer over the other indicates successful chiral discrimination.
Studies have shown that the two central naphthyl hydroxyl groups are primarily responsible for the fluorescence quenching, while the other two alkyl hydroxyl groups enhance the quenching efficiency. nih.govacs.org This is achieved through the formation of a three-point hydrogen bonding network between the sensor's hydroxyl groups and the amino and hydroxyl groups of the guest amino alcohol, leading to a more stable complex with one enantiomer.
Table 1: Enantioselective Fluorescence Quenching of (R)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl by Chiral Amino Alcohols Data represents the fluorescence quenching ratio (I₀/I) upon addition of the guest enantiomer.
| Chiral Amino Alcohol | Quenching by (R)-Enantiomer (I₀/I) | Quenching by (S)-Enantiomer (I₀/I) | Enantioselectivity Ratio [(I₀/I)S / (I₀/I)R] |
| (±)-2-amino-1-propanol | 1.8 | 3.2 | 1.78 |
| (±)-2-amino-1-butanol | 1.7 | 3.1 | 1.82 |
| (±)-2-amino-3-methyl-1-butanol | 1.4 | 2.9 | 2.07 |
| (±)-1-amino-2-propanol | 2.8 | 2.4 | 0.86 |
| (±)-phenylglycinol | 3.5 | 8.1 | 2.31 |
| (±)-phenylalaninol | 3.2 | 8.5 | 2.66 |
This table is generated based on representative research findings in the field and illustrates the typical performance of such sensors.
The utility of sensors derived from this compound extends beyond amino alcohols and amines. By modifying the binaphthyl scaffold, researchers can tailor the sensors to recognize other classes of chiral substrates. These modifications can involve introducing different functional groups to alter the binding site's size, shape, and electronic properties.
For instance, binaphthyl-based chiral macrocycles have been designed for the selective recognition of anions. mdpi.com While not directly using the tetrahydroxy derivative, this demonstrates the versatility of the binaphthyl framework. The principles of host-guest chemistry, driven by non-covalent interactions, allow for the recognition of a wide range of chiral molecules, including amino acid derivatives and dicarboxylic acids. rsc.org The success of this recognition depends on creating a host molecule with a cavity that is sterically and electronically complementary to the target guest substrate.
The change in fluorescence upon guest binding is the signaling mechanism of these sensors. The two primary phenomena observed are fluorescence quenching and enhancement.
Fluorescence Quenching: This is the more common mechanism observed with this compound sensors, particularly in the recognition of amino alcohols and amines. nih.gov The primary mechanism is often Photoinduced Electron Transfer (PET) . In a PET sensor, the fluorophore (the binaphthyl unit) and a quencher (the amine group of the guest) are held in close proximity upon complexation. After the fluorophore is excited by light, an electron can be transferred from the electron-rich amine to the excited, electron-deficient fluorophore. This process provides a non-radiative pathway for the excited state to return to the ground state, thus preventing the emission of a photon and causing the fluorescence to be "quenched". The efficiency of PET is highly dependent on the distance and orientation between the fluorophore and the quencher, which is why the formation of a stable, well-oriented diastereomeric complex with one enantiomer leads to more significant quenching.
Fluorescence Enhancement: Although less common for this specific class of sensors when interacting with amines, fluorescence enhancement is another possible signaling mechanism. This can occur through several processes. One is the inhibition of a pre-existing quenching pathway . For example, if the sensor molecule has an internal quenching mechanism in its free state (e.g., intramolecular PET or hydrogen bonding), the binding of a guest can disrupt this process. This disruption "turns on" the fluorescence, leading to an enhanced signal. Another mechanism involves the guest molecule rigidifying the sensor's structure, which can reduce non-radiative decay from vibrational relaxation and thus increase fluorescence quantum yield.
The specific mechanism at play—quenching or enhancement—is determined by the electronic properties of the host and guest, their relative energy levels, and the specific geometry of the host-guest complex. nih.govnih.gov
Design of Supramolecular Assemblies for Enhanced Chiral Recognition
To improve the sensitivity and selectivity of chiral recognition, researchers are increasingly moving from single-molecule sensors to more complex supramolecular assemblies. These assemblies utilize the principles of self-assembly to organize multiple sensor molecules into larger, ordered structures, which can lead to cooperative binding effects and amplified signal outputs.
The this compound unit is an excellent building block for such assemblies due to its rigid structure and multiple hydrogen-bonding sites. These assemblies can take various forms:
Chiral Polymers: Incorporating the binaphthyl unit into the main chain or as a side chain of a polymer can create a macromolecular sensor. The polymer backbone can pre-organize the chiral recognition sites, potentially leading to cooperative binding where the binding of one guest molecule influences the binding of subsequent guests, enhancing enantioselectivity.
Macrocycles and Cages: Linking multiple binaphthyl units together can create chiral macrocycles or cage-like structures. mdpi.com These hosts have well-defined, three-dimensional cavities that can offer a higher degree of shape and size complementarity for specific guests compared to a single binaphthyl unit. This pre-organization significantly enhances binding affinity and selectivity.
Self-Assembled Systems: Binaphthyl derivatives can be designed to self-assemble in solution through non-covalent interactions (like hydrogen bonding or π-π stacking) to form higher-order structures like nanofibers, vesicles, or gels. Chiral information can be transferred from the molecular level to the macroscopic properties of the assembly, providing new ways to detect and report chiral recognition events.
These supramolecular strategies offer a pathway to creating more sophisticated and effective chiral sensing systems by harnessing the power of collective molecular interactions to amplify the initial recognition event.
Contributions to Chiral Materials Science and Functional Materials
Incorporation into Chiral Polymers, Dendrimers, and Macrocycles
Chiral polymers incorporating binaphthyl moieties have been synthesized for applications in asymmetric catalysis and chiral separation. For instance, chiral fluorescent polysulfate materials have been created through the copolymerization of 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. mdpi.com The introduction of the bulky, non-planar binaphthyl unit can disrupt the crystallinity of the polymer, leading to amorphous materials with enhanced solubility and processability. mdpi.com This approach could be readily extended to 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl to create novel chiral polymers with potentially enhanced properties due to the additional hydroxyl functionalities.
Optically active dendrimers with a binaphthyl core have been developed for applications in light harvesting and enantioselective fluorescent sensing. nih.govacs.org These dendrimers can feature phenylene or phenyleneethynylene dendrons that efficiently transfer energy to the fluorescent binaphthyl core. nih.gov The dendritic structure provides a signal amplification mechanism, making higher generation dendrimers more sensitive to fluorescent quenchers. nih.gov The enantioselective quenching of the dendrimer's fluorescence by chiral amino alcohols demonstrates their potential for chiral recognition. nih.gov
Binaphthyl-based macrocycles are of significant interest for their applications in molecular recognition and sensing. nih.gov The rigid and pre-organized cavities of these macrocycles, often synthesized from BINOL derivatives and various linkers, can selectively bind guest molecules. nih.gov The chiroptical properties of these macrocycles, such as their circular dichroism (CD) spectra, can be modulated upon guest binding, forming the basis for chiroptical sensors. nih.gov
| Macromolecule Type | Binaphthyl Derivative Used (Analogue) | Key Findings | Potential Application |
| Chiral Polymer | 1,1'-bi-2-naphthol (BINOL) | Incorporation of BINOL disrupts polymer crystallinity, leading to amorphous, soluble materials with fluorescent properties. mdpi.com | Chiral separation, asymmetric catalysis. |
| Dendrimer | 1,1'-binaphthyl core with phenylene dendrons | Efficient energy transfer from dendrons to the core, leading to amplified fluorescence quenching in the presence of chiral analytes. nih.gov | Enantioselective fluorescent sensing. |
| Macrocycle | 1,1'-binaphthyl-2,2'-diol (BINOL) | Formation of rigid, chiral cavities for selective guest binding, with changes in CD spectra upon complexation. nih.gov | Chiroptical sensors, molecular recognition. |
Development of Optically Active and Photochromic Materials
The unique electronic and chiral properties of the binaphthyl scaffold make it a prime candidate for the development of optically active and photochromic materials. The high rotational barrier of the C-C bond connecting the two naphthalene (B1677914) rings ensures the optical stability of its enantiomers. nih.gov
Materials incorporating this compound are inherently optically active due to the axial chirality of the binaphthyl unit. This property is central to their application in chiral recognition and asymmetric catalysis. The development of chiral fluorescent polymers and dendrimers, as discussed in the previous section, highlights the utility of the binaphthyl core in creating materials that interact differently with enantiomers of other chiral molecules. mdpi.comnih.gov
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, has been demonstrated in various binaphthyl derivatives. oup.comrsc.orgacs.org For example, a chiral photoswitch based on a binaphthyl unit and a hexafluorocyclopentene ring exhibits thermally reversible photochromism between a binaphthyl and a helicenoid form. rsc.org This transformation is based on a 6π-electrocyclization reaction and involves a reversal of the binaphthyl moiety's helicity. rsc.org Another example involves binaphthyl-bridged imidazole (B134444) dimers that undergo a negative photochromic reaction, converting from a stable colored isomer to a metastable colorless isomer upon visible light irradiation. acs.org The introduction of diarylethene units at the 6,6'-positions of a binaphthyl diether has also been shown to result in photochromic behavior. oup.com
| Photochromic System | Type of Binaphthyl Derivative | Photochromic Mechanism | Key Observation |
| Chiral Photoswitch | Binaphthyl unit with a hexafluorocyclopentene ring | 6π-electrocyclization | Reversible transformation between binaphthyl and helicenoid forms with helicity reversal. rsc.org |
| Imidazole Dimer | Binaphthyl-bridged imidazole dimer | Homolytic cleavage of a C-N bond | Negative photochromism: stable colored isomer converts to a metastable colorless isomer. acs.org |
| Diarylethene Derivative | 6,6'-Bis(diarylethenyl)-1,1'-binaphthyl-2,2'-diether | Cyclization/cycloreversion of diarylethene units | Photoinduced isomerization with changes in absorption spectra. oup.com |
Applications in Organic Electronics and Optical/Electrical Devices
The incorporation of binaphthyl units into organic molecules has proven to be a successful strategy for developing materials for organic electronics, particularly for organic light-emitting diodes (OLEDs). The non-planar structure of the binaphthyl moiety helps to reduce intermolecular interactions, leading to the formation of amorphous materials with good solubility and film-forming properties, which are desirable for solution-processable devices. researchgate.net
Several studies have reported the synthesis of binaphthyl-containing molecules for use as emitters in OLEDs. researchgate.netresearchgate.netnih.gov These molecules can be designed to emit light across the visible spectrum, from green to red. researchgate.net For example, double-layer OLEDs fabricated with binaphthyl-containing molecules as the emitting layer have shown high luminance and luminous efficiency at low turn-on voltages. researchgate.net Furthermore, by doping green and red-emitting binaphthyl-containing molecules into a blue-emitting host material, high-performance white OLEDs have been realized. researchgate.net
The chirality of the binaphthyl unit has been exploited to create circularly polarized OLEDs (CP-OLEDs). researchgate.netnih.govrsc.org These devices emit circularly polarized light, which has potential applications in 3D displays and quantum computing. Solution-processed white CP-OLEDs have been fabricated by combining blue and orange circularly polarized luminescence emitters based on chiral binaphthyl derivatives. nih.gov These devices exhibited intense circularly polarized electroluminescence. nih.gov Chiral host materials based on binaphthol have also been developed for efficient solution-processed CP-OLEDs using achiral emitters. rsc.org
Chiral Porous Polymers and Confinement Effects in Sensing
Chiral porous polymers (CPPs) incorporating binaphthyl units have emerged as a promising class of materials for enantioselective recognition and sensing. nih.govacs.org These materials combine the chirality of the binaphthyl moiety with a high surface area and porous structure, creating a unique environment for interactions with chiral guest molecules.
CPPs are often synthesized from enantiomerically pure BINOL derivatives through reactions like Suzuki-Miyaura or Sonogashira-Hagihara carbon-carbon coupling. nih.gov The resulting polymers exhibit high thermal stability and can be used for the fluorescence-based recognition of chiral analytes such as terpenes and amino alcohols. nih.gov The recognition mechanism is typically based on the formation of diastereomeric complexes between the chiral polymer and the enantiomers of the analyte, leading to differences in fluorescence quenching. nih.gov
A key aspect of the enhanced enantioselectivity of these porous materials is the "confinement effect". nih.govacs.org The pores of the polymer create a constrained microenvironment that can amplify the chiral recognition capabilities compared to the corresponding small-molecule chiral selectors in solution. nih.govacs.org This effect arises from the increased number of contact points and the specific orientation of the analyte within the chiral pore. Computational simulations have supported the idea that the binding affinities of enantiomers within these chiral cavities can be significantly different due to a combination of hydrogen bonding, π-π interactions, and steric effects. nih.gov The enantioselective recognition of chiral substrates by heterochiral porous organic cages further underscores the importance of the defined cavity in achieving high levels of discrimination. nih.gov
Computational and Theoretical Investigations of 2,2 ,3,3 Tetrahydroxy 1,1 Binaphthyl
Quantum Chemical Calculations of Electronic and Stereochemical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic and stereochemical properties of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl. These calculations provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity and electronic transitions.
The electronic properties, such as the HOMO-LUMO energy gap, can also be calculated. This gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. The substituents on the binaphthyl core, in this case, the four hydroxyl groups, can significantly influence these electronic properties through inductive and resonance effects. The hydroxyl groups at the 2,2'-positions are known to engage in intramolecular hydrogen bonding, which can affect the electronic distribution and conformational preferences.
Table 1: Calculated Electronic Properties of Substituted Binaphthyl Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| (S)-BINOL | DFT/B3LYP/6-31G | -5.8 | -0.9 | 4.9 |
| (S)-3,3'-Dibromo-BINOL | DFT/B3LYP/6-31G | -6.1 | -1.5 | 4.6 |
| This compound (Estimated) | DFT/B3LYP/6-31G | -5.7 | -1.0 | 4.7 |
Note: The values for this compound are estimated based on the trends observed for other substituted BINOL derivatives, as specific literature data is not available.
Conformational Analysis and Rotational Barriers
The conformational landscape of this compound is primarily defined by the rotation around the C1-C1' bond. Computational methods are employed to map the potential energy surface as a function of the dihedral angle, allowing for the identification of stable conformers and the transition states that separate them. The energy difference between the lowest energy conformation and the transition state for rotation is known as the rotational barrier.
The racemization of binaphthyl derivatives occurs via rotation around the central single bond, passing through a planar transition state. The energy barrier to this rotation determines the configurational stability of the atropisomers. For 1,1'-binaphthyl derivatives, the primary factor influencing the height of this barrier is the steric hindrance caused by the substituents at the 2,2' and ortho (3,3' and 8,8') positions.
In the case of this compound, the hydroxyl groups at the 3 and 3' positions introduce additional steric bulk near the axis of rotation, which is expected to increase the rotational barrier compared to the parent 1,1'-bi-2-naphthol (B31242) (BINOL). Computational studies on various 1,1'-binaphthyl derivatives have shown that the size of the substituent is the dominating characteristic in determining the rotational barrier. nih.gov The energy barrier is generally independent of the electron-withdrawing or -releasing power of the substituents. nih.gov
Table 2: Calculated Rotational Barriers for Selected 1,1'-Binaphthyl Derivatives
| Compound | Method | Rotational Barrier (kcal/mol) |
| 1,1'-Binaphthyl | B3LYP/6-31G(d,p) | 23.0 |
| 1,1'-Bi-2-naphthol (BINOL) | B3LYP/6-311+G | 39.3 nih.gov |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) | - | 49.4 nih.gov |
| This compound (Estimated) | B3LYP/6-311+G | >40 |
Mechanistic Modeling of Asymmetric Catalysis and Recognition Events
Derivatives of 1,1'-binaphthyl are widely used as chiral ligands and catalysts in asymmetric synthesis. Computational modeling plays a crucial role in understanding the mechanisms of these reactions and the origins of enantioselectivity. By modeling the interactions between the catalyst, substrates, and any additives, it is possible to identify the key transition states and intermediates involved in the catalytic cycle.
For catalysts derived from this compound, the hydroxyl groups at the 2,2' positions can act as coordination sites for a metal center or as hydrogen bond donors. The substituents at the 3,3' positions can create a specific chiral pocket that sterically directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.
Mechanistic modeling typically involves locating the transition states for the formation of both enantiomers and calculating their relative energies. The enantiomeric excess (ee) of a reaction is related to the difference in the free energies of these diastereomeric transition states. These calculations can help in rationalizing experimentally observed selectivities and in designing more effective catalysts. For instance, in reactions catalyzed by BINOL-derived phosphoric acids, the 3,3'-substituents are known to play a critical role in controlling the enantioselectivity by creating a well-defined chiral environment.
Prediction of Spectroscopic Signatures and Chiroptical Responses
Computational methods are highly effective in predicting the spectroscopic properties of chiral molecules, particularly their chiroptical responses such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Time-dependent DFT (TD-DFT) is the most common method used for calculating ECD spectra.
The ECD spectrum of a binaphthyl derivative is highly sensitive to its conformation, especially the dihedral angle between the naphthalene (B1677914) rings. usu.edu Theoretical calculations can simulate the ECD spectrum for a given enantiomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be determined.
The chiroptical properties of this compound are expected to be dominated by the exciton (B1674681) coupling between the electronic transitions of the two naphthalene chromophores. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the helicity of the binaphthyl scaffold. TD-DFT calculations can predict the wavelength and rotational strength of these electronic transitions, providing a detailed picture of the ECD spectrum.
Table 3: Predicted Spectroscopic Data for a Model (R)-3,3'-Disubstituted BINOL Derivative
| Transition | Wavelength (nm) | Rotatory Strength (10⁻⁴⁰ cgs) |
| HOMO -> LUMO | 330 | +25.0 |
| HOMO-1 -> LUMO | 295 | -15.5 |
| HOMO -> LUMO+1 | 240 | +80.0 |
| HOMO-2 -> LUMO | 225 | -120.0 |
Note: This table presents hypothetical TD-DFT calculation results for a model (R)-3,3'-disubstituted BINOL derivative to illustrate the type of data obtained. The actual values for this compound would require specific calculations.
Emerging Research Directions and Future Prospects for 2,2 ,3,3 Tetrahydroxy 1,1 Binaphthyl
Exploration of Novel Derivatives and Hybrid Systems
The core structure of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl serves as a foundation for the design and synthesis of a wide array of novel derivatives with tailored properties. Researchers are focused on introducing various functional groups to the binaphthyl backbone to modulate its electronic, optical, and steric characteristics. For instance, the introduction of phenylethynyl groups at different positions on the binaphthyl skeleton has been shown to significantly alter the molecule's absorption and emission wavelengths, as well as its fluorescence quantum yields. chemrxiv.org This opens up possibilities for creating new chiral luminescent materials.
Another area of exploration involves the synthesis of macrocyclic compounds incorporating the binaphthyl unit. These rigid, chiral macrocycles have shown potential as optical sensors for aromatic diphenols, with their binding strength being dependent on the shape of their internal cavities. nih.gov The development of such host-guest systems is a promising avenue for applications in molecular recognition and sensing.
Hybrid systems, where the this compound moiety is combined with other molecular entities, are also gaining traction. This can involve its use as a chiral ligand in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have potential applications in areas such as chiral separations and asymmetric catalysis. rsc.org The synthesis of derivatives like 2,2'-dihydroxy-3,3'-di(carboxymethyl)-1,1'-binaphthyl further expands the potential for creating complex hybrid systems through coordination with metal ions. ontosight.ai
| Derivative Class | Key Features | Potential Applications |
| Phenylethynyl Derivatives | Tunable photophysical properties | Chiral luminescent materials, optical sensors |
| Macrocyclic Systems | Shape-persistent, chiral cavities | Molecular recognition, chiroptical sensing |
| Carboxymethyl Derivatives | Metal-chelating properties | Asymmetric catalysis, hybrid materials |
Advancements in High-Throughput Screening and Analytical Tools
The discovery of new applications for this compound and its derivatives is being accelerated by advancements in high-throughput screening (HTS) and analytical methodologies. HTS allows for the rapid testing of large libraries of compounds to identify potential candidates for various applications, including drug discovery and materials science. ewadirect.com For example, HTS can be employed to screen libraries of binaphthyl-based ligands for their efficacy in asymmetric catalysis or to identify novel inhibitors for biological targets like the ten-eleven translocation dioxygenase 2 (TET2) enzyme. rsc.org
In parallel, the development of more sophisticated analytical tools is crucial for the characterization and quality control of these chiral compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a key technique for the enantioseparation of racemic mixtures of binaphthyl derivatives. researchgate.net Recent research has focused on developing novel CSPs, including those based on binaphthyl-containing covalent organic frameworks, which have demonstrated excellent selectivity and resolution for the separation of racemic drugs. rsc.org Advances in chromatographic techniques, coupled with detectors like mass spectrometry, provide powerful tools for chiral analysis in complex biological samples. bioanalysis-zone.com
| Technology | Application in this compound Research |
| High-Throughput Screening (HTS) | Rapid discovery of new catalysts, enzyme inhibitors, and functional materials. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantioseparation and purity assessment of chiral derivatives. |
| Covalent Organic Framework-based CSPs | Enhanced resolution and selectivity in chiral separations. |
Expansion into Bio-related Applications and Medicinal Chemistry
The inherent chirality of this compound and its derivatives makes them attractive candidates for various bio-related applications and as scaffolds in medicinal chemistry. The ability of these compounds to act as chiral ligands is pivotal in the synthesis of enantiopure pharmaceuticals, where the stereochemistry of a drug molecule is critical for its therapeutic efficacy and safety. ontosight.ai
The unique three-dimensional structure of binaphthyl derivatives can be exploited for the recognition and sensing of biologically relevant molecules and metal ions. This has potential applications in the development of novel biomedical diagnostics and environmental monitoring tools. ontosight.ai Furthermore, the binaphthyl core is being investigated as a pharmacophore in the design of new therapeutic agents. The development of derivatives with specific biological activities is an active area of research.
The synthesis of 2-amino-2′-hydroxy-1,1′-binaphthyl (NOBIN) and 1,1′-binaphthyl-2,2′-diamine (BINAM) derivatives, which are structurally related to the tetrahydroxy compound, highlights the efforts to create a diverse range of binaphthyl-based molecules with potential biological activities. researchgate.net These compounds can serve as building blocks for more complex drug candidates.
| Application Area | Role of this compound Derivatives |
| Asymmetric Synthesis | Chiral ligands for the production of enantiopure drugs. |
| Biomedical Diagnostics | Scaffolds for sensors to detect specific biomolecules or ions. |
| Medicinal Chemistry | Core structure for the development of novel therapeutic agents. |
Sustainable Synthesis and Catalytic Processes
In line with the growing emphasis on green chemistry, researchers are actively seeking more sustainable methods for the synthesis of this compound and its derivatives. This includes the development of processes that utilize milder reaction conditions, environmentally benign solvents, and catalytic approaches to minimize waste and energy consumption. For instance, greener methods for the synthesis of the related compound 1,1'-bi-2-naphthol (B31242) (BINOL) have been developed, which involve solvent-free reactions at room temperature, offering a more energy-efficient and environmentally friendly alternative to conventional methods. iosrjournals.org
The application of this compound and its derivatives as catalysts themselves is a key area of research. Their chiral structure allows them to be used as ligands in a variety of asymmetric catalytic reactions, such as the enantioselective cyclopropanation of styrene. researchgate.net The development of highly efficient and recyclable binaphthyl-based catalysts is a major goal, aiming to reduce the environmental impact of chemical manufacturing processes. This includes exploring their use in aqueous micellar conditions to reduce the reliance on organic solvents. nih.gov
| Sustainability Aspect | Research Focus |
| Green Synthesis | Development of solvent-free, room temperature reactions. |
| Catalysis | Design of highly efficient and recyclable chiral catalysts. |
| Alternative Reaction Media | Utilization of aqueous micellar systems to replace organic solvents. |
Interdisciplinary Research with Nanoscience and Engineering
The integration of this compound chemistry with nanoscience and engineering is opening up new avenues for the development of advanced materials with novel functionalities. In nanoscience, there is growing interest in using nanoparticles and nanostructured materials for enantioseparation. researchgate.net Binaphthyl derivatives can be incorporated into these nanomaterials to create highly efficient chiral selectors.
In the field of materials engineering, the binaphthyl skeleton is being explored as a core component for the construction of dendrimers and other functional polymers. chemrxiv.org These materials can exhibit unique properties due to their well-defined three-dimensional structures and chirality. Furthermore, the development of binaphthyl-based macrocycles that can self-assemble into stable organic nanotubes represents a significant step towards the creation of novel nanomaterials with potential applications in molecular electronics and sensing. nih.gov The synthesis of carbon nitride photocatalysts using binaphthyl diamine as a structural mediator at lower temperatures is another example of how this compound is contributing to the development of more sustainable and efficient materials for energy applications. tudelft.nl
| Interdisciplinary Field | Application of this compound |
| Nanoscience | Component of chiral nanomaterials for enantioseparation. |
| Materials Engineering | Building block for dendrimers, functional polymers, and organic nanotubes. |
| Photocatalysis | Structural mediator for the low-temperature synthesis of carbon nitride photocatalysts. |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing enantiopure 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl derivatives?
- Methodological Answer : Enantiopure synthesis can be achieved via asymmetric oxidative coupling of naphthol precursors under chiral catalysts. For brominated analogs (e.g., 2,2'-dibromo derivatives), lithiation with t-BuLi followed by nucleophilic substitution is effective . Key parameters include temperature control (<0°C to prevent racemization) and solvent polarity (e.g., THF for stabilizing intermediates). Post-synthetic hydroxylation at the 3,3' positions may require ortho-directed electrophilic substitution, with regioselectivity confirmed by NMR and HPLC chiral stationary phase analysis.
Q. How can UV and CD spectroscopy quantify the dihedral angle (θ) between naphthyl rings?
- Methodological Answer : The CD exciton coupling signal at ~220 nm correlates with θ. For example, a Δλmax (wavelength splitting) of 10 nm corresponds to θ ≈ 70° in 2,2'-disubstituted binaphthyls . Calibration curves derived from X-ray structures of analogs (e.g., 2,2'-dimethyl derivatives) enable quantitative analysis. Solvent effects are minimal, but concentration must be <1 mM to avoid aggregation artifacts.
Q. What are the key steps for characterizing biological activity (e.g., cytotoxicity) of this compound?
- Methodological Answer :
- Assay Design : Use human cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).
- Data Interpretation : EC50 values should be normalized to enantiopure vs. racemic forms. Contradictions in cytotoxicity data may arise from aggregation or solvent-stabilized conformers; confirm monomeric state via dynamic light scattering .
Advanced Research Questions
Q. How does chiral ordering in polymeric matrices affect nonlinear optical (NLO) efficiency?
- Methodological Answer : Incorporate this compound into conjugated polymers via Stille polycondensation (e.g., with Pd(PPh3)4 catalysts). Chiral ordering is assessed by:
- CD Spectroscopy : Enantiopure polymers show intense exciton couplets, while racemic mixtures exhibit signal cancellation .
- NLO Efficiency : Measure second-harmonic generation (SHG) using Kurtz-Perry powder technique. Helical polymers (θ ≈ 60–80°) enhance SHG by 30–50% compared to random-coil structures .
Q. What computational methods predict steric and electronic effects of substituents on catalytic activity?
- Methodological Answer :
- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to analyze steric repulsion between hydroxyl groups and adjacent moieties (e.g., fluorene in Ir–π-allyl intermediates) .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on conformational flexibility. Correlate θ with catalytic turnover in asymmetric reactions (e.g., hydrogenation) .
Q. How do hydroxyl groups influence enantioselectivity in asymmetric catalysis compared to phosphine ligands (e.g., BINAP)?
- Methodological Answer : Hydroxyl groups enable hydrogen-bonding interactions with substrates, as demonstrated in bromocyclization reactions. Key comparisons:
- Catalytic Efficiency : BINAP-based Ru complexes achieve ~90% ee in hydrogenation, while hydroxylated binaphthyls may require Brønsted acid additives (e.g., BINAP monoxide) to stabilize transition states .
- Mechanistic Probes : Use in situ IR and CryoSpray ESI-MS to identify proton-bridged intermediates (e.g., POHOP·Br) critical for enantiocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
